Home > Products > Screening Compounds P117502 > 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone -

1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

Catalog Number: EVT-5711189
CAS Number:
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate

  • Compound Description: This compound features a pyrazole ring substituted with a 4-methylphenyl group at the 1-position and a phenyl group at the 3-position. Additionally, a 4-nitrobenzenesulfonate group is present at the 5-position of the pyrazole ring. The crystal structure of this compound has been analyzed, revealing key structural features such as planarity of the pyrazole ring and the formation of supramolecular layers via C–H⋯O and π–π interactions [].

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

  • Compound Description: These two compounds are substituted pyrazole derivatives existing in the hydrazinylidene tautomeric form. They feature a common 3-methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one scaffold, differing only in the substituent on the phenyl ring at the 1-position (3-nitrophenyl vs. 4-trifluoromethylphenyl) [].

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound is structurally complex, containing multiple heterocyclic rings including a pyrazole ring linked to a dihydropyrazole ring via a 1,2,3-triazole moiety. Notably, a 4-methylphenyl group is present on the triazole ring, similar to the target compound. The crystal structure of this compound has been elucidated, revealing its intricate three-dimensional conformation and intermolecular interactions [].

(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is a derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a common substructure shared with the target compound. The crystal structure reveals a planar pyrazole ring with specific dihedral angles between the aromatic rings [].

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound contains two pyrazole rings, with a chlorophenyl substituent at the 1-position of one pyrazole ring and a 4-chlorophenyl-3-methyl-1H-pyrazol-5-yl group at the 4-position of the other pyrazole ring [].

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound incorporates both pyrazole and triazole rings within its structure, highlighting the possibility of combining different heterocyclic moieties. The compound was synthesized through a condensation reaction and its structure was confirmed via X-ray diffraction and spectral analysis [].

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound contains a central eight-membered ring fused to a benzene and a pyrazole ring, along with a pendant 3-methyl-1-phenyl-1H-pyrazol-5-yl group attached to a benzamide moiety. This complex structure highlights the possibility of incorporating the 3-methyl-1-phenyl-1H-pyrazol-5-yl motif into larger, more complex molecular frameworks [].

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound contains a 4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl group attached to a benzamide moiety that is further substituted with a dihydroquinazolinone ring system. The crystal structure analysis reveals the compound's overall Z-shaped conformation [].
  • Compound Description: This compound features a dihydropyrazole ring connected to a thiazole ring, which is further substituted with a triazole moiety. The compound's crystal structure has been analyzed, revealing the spatial arrangement of its various aromatic rings [].

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate

  • Compound Description: This compound contains a 5-methyl-3-phenyl-1H-pyrazole core, which is similar to the target compound, linked to a propanamide moiety. Its crystal structure reveals the presence of intermolecular hydrogen bonding interactions [].

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

  • Compound Description: This series of compounds, which includes the specific analogue CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), functions as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). Structure-activity relationship studies have identified key substituents that enhance both potency and binding affinity to the allosteric antagonist binding site of mGluR5 [].

Properties

Product Name

1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

IUPAC Name

1-(4-methylphenyl)-4-(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-2-one

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c1-15-8-10-18(11-9-15)26-13-12-25(14-19(26)27)22(28)21-16(2)20(23-24-21)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,23,24)

InChI Key

CICFQOYOBMKHNI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.